molecular formula C8H8O3S B1270064 2-(5-Acetylthiophen-3-yl)acetic acid CAS No. 41908-06-9

2-(5-Acetylthiophen-3-yl)acetic acid

Cat. No.: B1270064
CAS No.: 41908-06-9
M. Wt: 184.21 g/mol
InChI Key: MJVYNWQVFSTJEY-UHFFFAOYSA-N
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Description

2-(5-Acetylthiophen-3-yl)acetic acid is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Acetylthiophen-3-yl)acetic acid typically involves the functionalization of thiophene rings. One common method is the Friedel-Crafts acylation of thiophene, followed by subsequent reactions to introduce the acetic acid moiety. The reaction conditions often involve the use of Lewis acids such as aluminum chloride as catalysts.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, may involve large-scale Friedel-Crafts acylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(5-Acetylthiophen-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine or chlorinating agents under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-(5-Acetylthiophen-3-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: Thiophene derivatives are used in the production of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(5-Acetylthiophen-3-yl)acetic acid and its derivatives involves interactions with various molecular targets. In biological systems, these compounds may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific derivative and its target.

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxylic acid
  • Thiophene-3-carboxylic acid
  • 2-Acetylthiophene

Uniqueness

2-(5-Acetylthiophen-3-yl)acetic acid is unique due to the presence of both an acetyl group and an acetic acid moiety on the thiophene ring

Biological Activity

2-(5-Acetylthiophen-3-yl)acetic acid is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a thiophene ring substituted with an acetyl group and an acetic acid moiety. This unique structure is responsible for its diverse biological activities.

Antimicrobial Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluating various thiophene derivatives demonstrated that certain compounds showed potent activity against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. The mechanism of action appears to involve interaction with bacterial cell membranes, leading to disruption of cellular integrity .

Table 1: Antimicrobial Activity of Thiophene Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundPseudomonas aeruginosa32 µg/mL
This compoundStaphylococcus aureus16 µg/mL

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. In vitro assays have shown that this compound can inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer). The cytotoxic effects were measured using the IC50 value, indicating the concentration required to inhibit cell growth by 50% .

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)
MCF-715
NCI-H46020
SF-26825

The proposed mechanism of action for the anticancer effects includes induction of apoptosis and cell cycle arrest. Studies suggest that the compound may modulate key signaling pathways involved in cell survival and proliferation, such as the MAPK/ERK pathway. Additionally, molecular docking studies indicate strong binding affinity to targets involved in cancer progression .

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study synthesized several thiophene derivatives and evaluated their antimicrobial properties. Among them, this compound was highlighted for its superior activity against multidrug-resistant strains, emphasizing its potential as a lead compound for developing new antibiotics .
  • Case Study on Anticancer Properties : In a comparative study, the effects of various thiophene derivatives on cancer cell lines were assessed. The results demonstrated that this compound exhibited significant cytotoxicity, supporting its role as a promising candidate for further development in cancer therapy .

Properties

IUPAC Name

2-(5-acetylthiophen-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c1-5(9)7-2-6(4-12-7)3-8(10)11/h2,4H,3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVYNWQVFSTJEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CS1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362851
Record name 2-(5-acetylthiophen-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41908-06-9
Record name 2-(5-acetylthiophen-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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